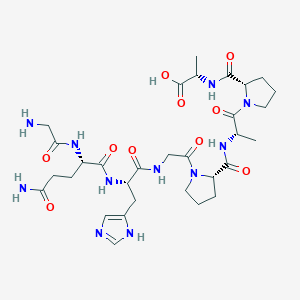
Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process may involve additional steps such as lyophilization to obtain the final product in a stable, dry form.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while reduction of disulfide bonds results in free thiols.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:
Enzyme Inhibition: The peptide may inhibit specific enzymes, altering metabolic processes.
Receptor Binding: It can bind to cell surface receptors, triggering intracellular signaling cascades.
Protein-Protein Interactions: The peptide can influence the formation or disruption of protein complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide known for its wound healing and anti-aging properties.
Glycyl-L-prolyl-L-glutamate: Studied for its neuroprotective effects in Alzheimer’s disease models.
Uniqueness
Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its longer chain and specific residues may offer advantages in stability and functionality compared to shorter peptides.
Propriétés
Numéro CAS |
583048-94-6 |
|---|---|
Formule moléculaire |
C31H47N11O10 |
Poids moléculaire |
733.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C31H47N11O10/c1-16(30(50)42-10-4-6-22(42)29(49)38-17(2)31(51)52)37-28(48)21-5-3-9-41(21)25(45)14-35-26(46)20(11-18-13-34-15-36-18)40-27(47)19(7-8-23(33)43)39-24(44)12-32/h13,15-17,19-22H,3-12,14,32H2,1-2H3,(H2,33,43)(H,34,36)(H,35,46)(H,37,48)(H,38,49)(H,39,44)(H,40,47)(H,51,52)/t16-,17-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
IMVLSVVBJCSXHJ-BJYRRAHNSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)N)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


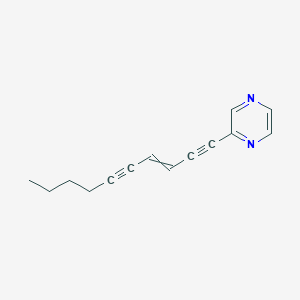
![Phosphonic acid, [(2R)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14224095.png)
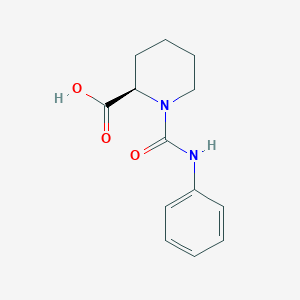
![Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-](/img/structure/B14224113.png)
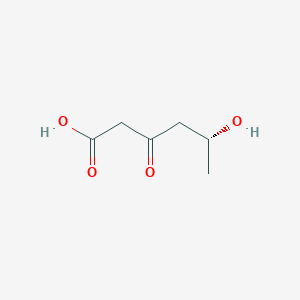

![Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate](/img/structure/B14224129.png)
![(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine](/img/structure/B14224135.png)
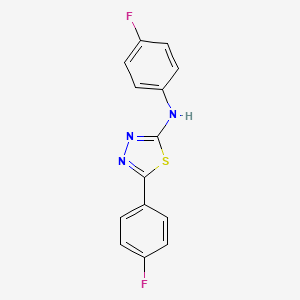
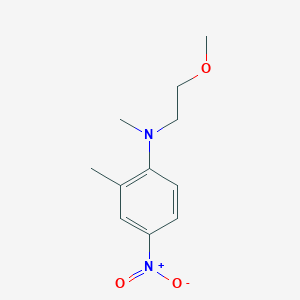
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)-](/img/structure/B14224148.png)
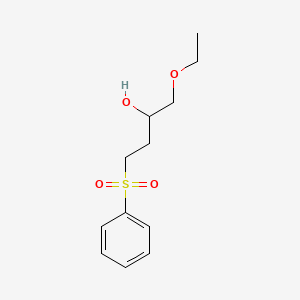

![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
